Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate
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Overview
Description
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate is an organic compound with the molecular formula C₈H₁₃IO₃ It is a cyclopentane derivative featuring a hydroxyl group, an iodine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate typically involves the iodination of a cyclopentane derivative followed by esterification. One common method includes the following steps:
Iodination: A cyclopentane derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Hydroxylation: The iodinated cyclopentane is then subjected to hydroxylation using a reagent like sodium hydroxide or another suitable base.
Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like distillation and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-4-iodocyclopentane-1-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-4-iodocyclopentane-1-methanol.
Substitution: Formation of ethyl 3-hydroxy-4-aminocyclopentane-1-carboxylate.
Scientific Research Applications
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate can be compared with other cyclopentane derivatives, such as:
Ethyl 3-hydroxycyclopentane-1-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 4-iodocyclopentane-1-carboxylate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
Properties
Molecular Formula |
C8H13IO3 |
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Molecular Weight |
284.09 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13IO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3 |
InChI Key |
BKWQDIDYGJAXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(C1)I)O |
Origin of Product |
United States |
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